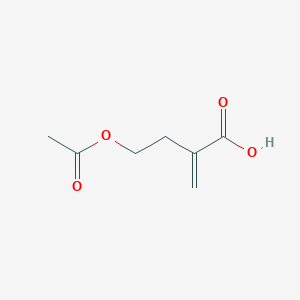
4-(Acetyloxy)-2-methylidenebutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)-2-methylidenebutanoicacid is an organic compound characterized by the presence of an acetyloxy group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-methylidenebutanoicacid typically involves the acetylation of 4-hydroxy-2-methylidenebutanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally require a controlled temperature to ensure the selective formation of the acetyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Acetyloxy)-2-methylidenebutanoicacid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)-2-methylidenebutanoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific functional properties
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)-2-methylidenebutanoicacid involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions at other sites of the molecule. Additionally, the compound can participate in esterification and hydrolysis reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic acid (Aspirin): Both compounds contain an acetyloxy group, but 4-(Acetyloxy)-2-methylidenebutanoicacid has a different backbone structure.
Acetic acid derivatives: Compounds like acetic anhydride and acetyl chloride share the acetyloxy functionality but differ in their reactivity and applications
Uniqueness: this compound is unique due to its specific structural arrangement, which allows for selective chemical modifications and diverse applications in various fields. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
4-acetyloxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10)3-4-11-6(2)8/h1,3-4H2,2H3,(H,9,10) |
InChI-Schlüssel |
OLXWJIFCUPAMBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


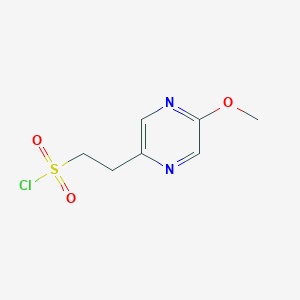


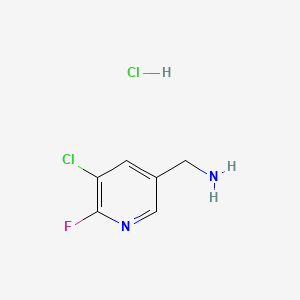

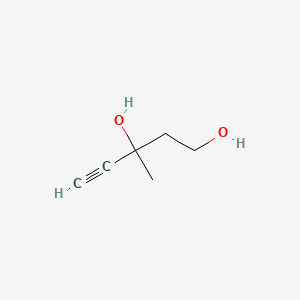
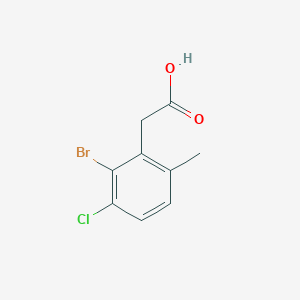
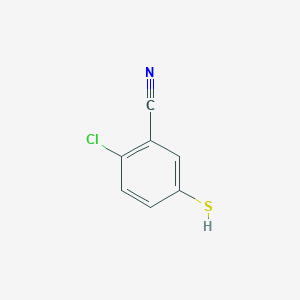
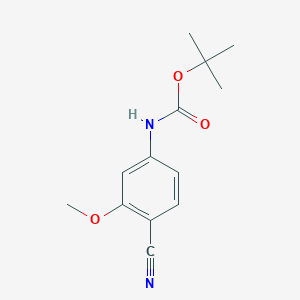
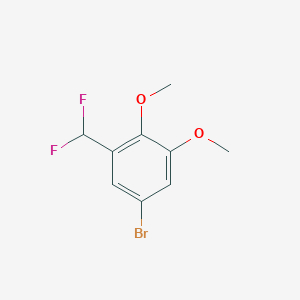
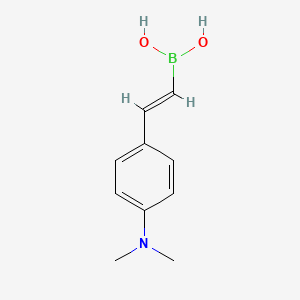

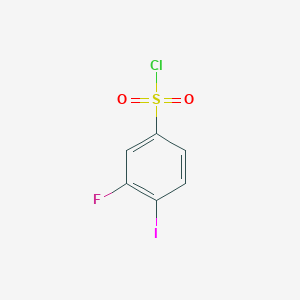
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
